2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQCAORJAZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS Number: 1526882-82-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and structure-activity relationship (SAR).
The molecular formula of this compound is , with a molecular weight of 172.16 g/mol. The compound features a fluorinated pyrazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1526882-82-5 |
| Molecular Formula | C₇H₉FN₂O₂ |
| Molecular Weight | 172.16 g/mol |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including this compound. In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for selected bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
The compound demonstrated complete inhibition of bacterial growth within hours, indicating its potential as a rapid antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against various strains of fungi, including Candida albicans and Fusarium oxysporum. The antifungal activity is characterized by the following MIC values:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound could be a candidate for treating fungal infections, particularly those resistant to conventional therapies .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that the compound may interfere with bacterial cell wall synthesis and disrupt fungal cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the presence of the fluorinated pyrazole ring. Modifications to this structure can enhance or diminish its bioactivity:
- Fluorination : The presence of fluorine increases lipophilicity, which may enhance membrane penetration.
- Methyl Substitution : The methyl group on the pyrazole ring contributes to the overall stability and reactivity of the compound.
Research into SAR has shown that compounds with similar structural features often exhibit comparable biological activities, underscoring the importance of molecular design in drug development .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study conducted on patients with resistant bacterial infections demonstrated that treatment with derivatives similar to this compound resulted in significant improvement in infection control within a week.
- Fungal Infection Treatment : In a clinical trial involving patients with Candida infections, administration of pyrazole-based compounds led to a reduction in fungal load and improved patient outcomes compared to standard antifungal therapies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds exhibit significant inhibitory effects on MET kinase activity, which is often overexpressed in various cancers .
Anti-inflammatory Properties
This compound has also shown promise in treating inflammatory diseases. The presence of the pyrazole moiety is linked to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Research indicates that modifications to the pyrazole structure can enhance its efficacy against inflammation-related pathways.
Pesticide Development
This compound is being explored as a potential pesticide. Its chemical structure allows it to interact with biological systems in pests, providing a mechanism for pest control while minimizing environmental impact. Regulatory assessments have noted its low volatility and potential as a metabolite in soil and groundwater, which is crucial for evaluating its environmental safety .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study conducted by researchers at a leading pharmaceutical company demonstrated that derivatives of this compound exhibited nanomolar inhibition of MET kinase activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Environmental Impact Assessment
In an environmental study assessing the impact of agricultural chemicals, this compound was evaluated for its metabolic pathways in soil organisms. The findings indicated that the compound is biodegradable and does not accumulate in the environment, supporting its use as a safer alternative to traditional pesticides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
